

comparative analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid with similar compounds

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

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An In-Depth Comparative Analysis of **1-(4-Chlorophenyl)cyclopentanecarboxylic Acid** and Structurally Related Analogs for Drug Discovery

Introduction: Scaffolding for a New Generation of Therapeutics

In the landscape of medicinal chemistry, the 1-aryl-cycloalkanecarboxylic acid scaffold represents a privileged structure, serving as a foundational template for developing novel therapeutic agents. At the center of our investigation is **1-(4-Chlorophenyl)cyclopentanecarboxylic acid**, a compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.^[1] Its unique combination of a cyclopentane ring, a carboxylic acid moiety, and a halogenated aromatic system provides a rich framework for targeted modifications.^[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparative analysis of **1-(4-Chlorophenyl)cyclopentanecarboxylic acid** against its structural analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that govern the biological effects of this chemical class.^[3] By systematically altering the cycloalkyl ring, the aromatic substituent, and the spatial arrangement

of these components, we can dissect the molecular features critical for potency, selectivity, and desirable pharmacokinetic properties. This analysis will delve into the synthetic accessibility, physicochemical characteristics, and known biological activities of these compounds, supported by experimental data and established protocols, to guide future drug design and optimization efforts.

Physicochemical Profile of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

The parent compound, **1-(4-Chlorophenyl)cyclopentanecarboxylic acid**, serves as our benchmark for comparison. Its fundamental properties establish a baseline from which we can evaluate the impact of structural modifications.

- Chemical Structure: $C_{12}H_{13}ClO_2$ [4]
- Molecular Weight: 224.69 g/mol [5]
- Appearance: Typically a cream to grey crystalline powder. [1][6]
- Melting Point: 162-164 °C [7]
- Primary Use: It is a key intermediate in creating molecules targeting enzymes or receptors involved in pain and inflammation pathways and has been used to synthesize organotin(IV) complexes with demonstrated antitumor activities. [1][6]

Selection of Comparator Compounds: A Rationale

To construct a meaningful SAR study, we have selected a series of analogs that systematically probe the key structural components of the parent molecule. The chosen compounds allow for an assessment of how changes in ring size and the nature of the phenyl ring attachment influence overall properties.

- Ring Size Variation:
 - 1-(4-Chlorophenyl)cyclopropanecarboxylic acid: Narrows the cycloalkane ring to a three-membered system, introducing significant ring strain and altering the spatial orientation of the substituents.

- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid: Expands the ring to a more flexible six-membered cyclohexane, which can adopt multiple conformations (e.g., chair, boat).
- Linker Modification:
 - 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid: Inserts a methylene (-CH₂-) group between the phenyl ring and the cyclopentane core, increasing conformational flexibility and the distance between the two key moieties.

The following sections will compare these compounds across several critical parameters.

Comparative Physicochemical and Biological Analysis

The structural modifications outlined above lead to distinct differences in the physicochemical properties and, consequently, the biological profiles of these compounds.

Physicochemical Data Summary

The following table summarizes the key physical properties of the parent compound and its selected analogs, providing a clear basis for comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Features
1-(4-Chlorophenyl)cyclopentanecarboxylic acid	C ₁₂ H ₁₃ ClO ₂	224.69[5]	80789-69-1[6]	Parent compound; rigid 5-membered ring.
1-(4-Chlorophenyl)cyclopropanecarboxylic acid	C ₁₀ H ₉ ClO ₂	196.63[8]	72934-37-3[8]	Strained 3-membered ring; reduced lipophilicity.
1-(4-Chlorophenyl)cyclohexanecarboxylic acid	C ₁₃ H ₁₅ ClO ₂	238.71[9]	58880-37-8[9]	Flexible 6-membered ring; increased lipophilicity.
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid	C ₁₃ H ₁₅ ClO ₂	238.71[10]	1225482-69-8[2]	Methylene spacer; increased flexibility.

Comparative Biological Activities

While comprehensive parallel testing data is not publicly available for all compounds, existing literature allows for a preliminary comparison of their biological potential.

Compound	Reported Biological Activity	Notes
1-(4-Chlorophenyl)cyclopentanecarboxylic acid	Intermediate for anti-inflammatory drugs; precursor to antitumor organotin complexes. [1] [6]	Serves as a foundational scaffold.
1-(4-Chlorophenyl)cyclopropanecarboxylic acid	Analogues studied as potential antidepressants and for NMDA receptor affinity. [11] [12] Metabolites can induce hepatotoxicity by inhibiting mitochondrial fatty acid β -oxidation. [13]	The strained ring is a key feature in various bioactive molecules. Caution regarding potential toxicity mechanisms is warranted. [13]
1-(4-Chlorophenyl)cyclohexanecarboxylic acid	Derivatives explored for anti-inflammatory, analgesic, and immunomodulatory effects. [14] [15]	The larger, more lipophilic ring can enhance binding to certain biological targets. [14]
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid	Exhibits significant anticancer and moderate antimicrobial properties in preliminary studies. [10]	The spacer group alters the spatial relationship between the aromatic and acidic functions, potentially accessing different binding pockets.

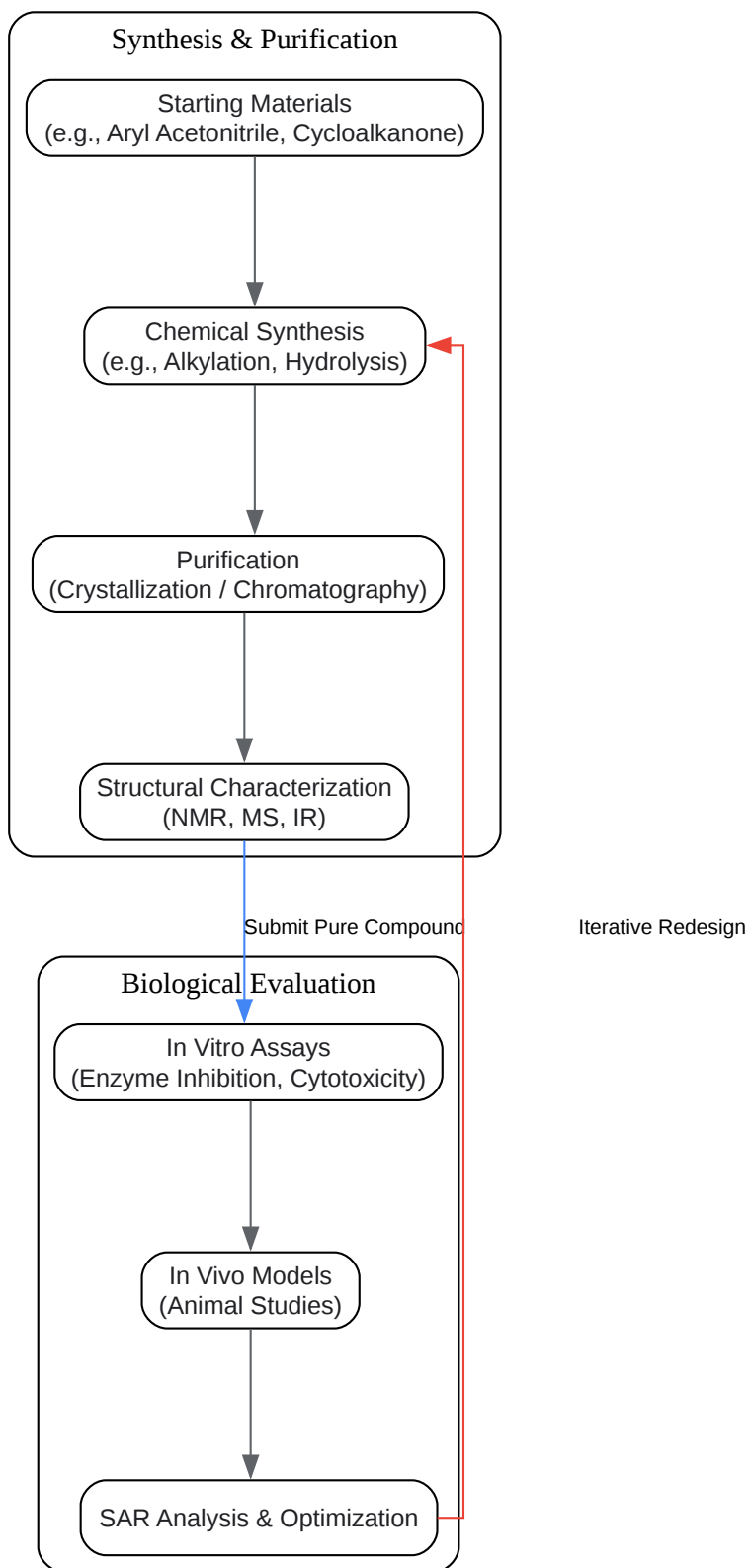
Synthetic Methodologies and Experimental Workflows

The synthesis of these compounds generally follows established organic chemistry principles. Understanding the synthetic routes is crucial for planning the production of new derivatives for further testing.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and subsequent evaluation of 1-aryl-cycloalkanecarboxylic acid derivatives. This process begins with the

synthesis of the core scaffold, followed by purification, characterization, and a cascade of biological assays.



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Caption: Generalized workflow for the synthesis and evaluation of novel carboxylic acid derivatives.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

This protocol is a representative method adapted from general procedures for α -aryl carboxylic acids. The causality behind the choice of reagents is critical: phase transfer catalysis is employed to facilitate the reaction between the aqueous base and the organic substrate, enhancing reaction efficiency.

Objective: To synthesize the parent compound via alkylation of 4-chlorophenylacetonitrile followed by hydrolysis.

Materials:

- 4-Chlorophenylacetonitrile
- 1,4-Dibromobutane
- 50% Sodium Hydroxide (aqueous solution)
- Tetrabutylammonium bromide (Phase Transfer Catalyst)
- Toluene
- Concentrated Sulfuric Acid
- Ethanol
- Diatomaceous earth

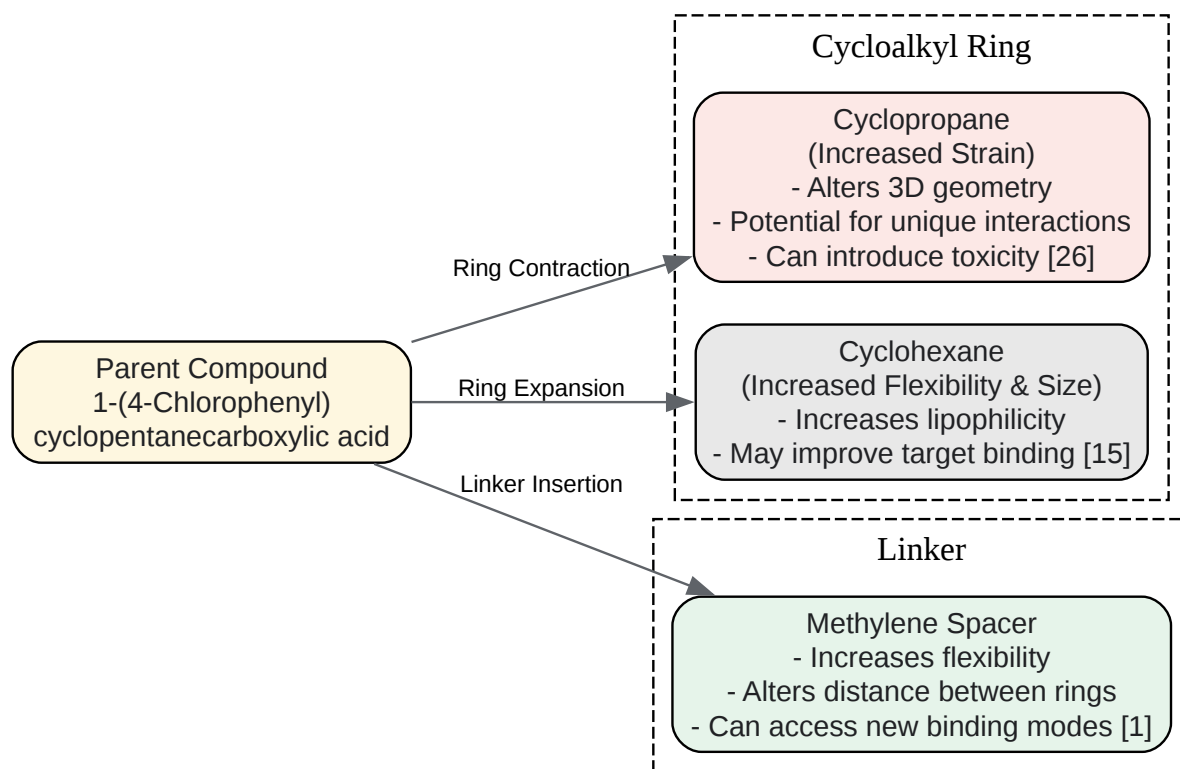
Procedure:

- Alkylation:

1. To a stirred solution of 4-chlorophenylacetonitrile (1 equivalent) in toluene, add tetrabutylammonium bromide (0.05 equivalents).
 2. Add 1,4-dibromobutane (1.1 equivalents) to the mixture.
 3. Slowly add 50% aqueous NaOH solution (5 equivalents) while maintaining the temperature below 40°C. Rationale: The strong base deprotonates the benzylic carbon, and the phase transfer catalyst shuttles the resulting anion into the organic phase to react with the dibromobutane.
 4. Stir the reaction vigorously at 60-70°C for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
 5. After completion, cool the mixture, add water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)cyclopentanecarbonitrile.
- Hydrolysis:
 1. Mix the crude nitrile with a 3:1 mixture of concentrated sulfuric acid and water.
 2. Heat the mixture to reflux (approx. 120-130°C) for 8-12 hours until the reaction is complete (monitored by TLC). Rationale: Harsh acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile to the corresponding carboxylic acid.
 3. Cool the reaction mixture and carefully pour it onto crushed ice.
 4. The solid product will precipitate. Collect the solid by filtration.
 5. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **1-(4-Chlorophenyl)cyclopentanecarboxylic acid**.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into how each molecular component contributes to the overall biological profile.



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Caption: Structural modifications and their impact on molecular properties for SAR analysis.

- The Cycloalkyl Ring: The size and strain of this ring are paramount. The transition from a cyclopentane to a cyclohexane ring increases molecular size and lipophilicity, which can be beneficial for crossing cell membranes and binding to hydrophobic pockets within a target protein.[14] Conversely, the high ring strain of the cyclopropane analog creates a more rigid structure with a distinct three-dimensional shape, which could lead to highly specific interactions but also introduces potential metabolic liabilities.[13]
- The Aryl Moiety: The 4-chloro substituent plays a key electronic and steric role. The chlorine atom is an electron-withdrawing group that also increases lipophilicity. Its position on the phenyl ring is critical for directing interactions with target receptors. Future studies should explore replacing the chlorine with other halogens (F, Br) or with bioisosteres like -CF₃ or -CN to fine-tune electronic properties and binding.

- The Carboxylic Acid: This group is typically essential for activity, often acting as a key hydrogen bond donor/acceptor or forming salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site. Esterification or amidation of this group is a common prodrug strategy to improve cell permeability.

Conclusion and Future Directions

This comparative analysis underscores that **1-(4-Chlorophenyl)cyclopentanecarboxylic acid** is more than a simple synthetic intermediate; it is a well-defined molecular scaffold with significant potential for therapeutic development. Our examination of its structural analogs reveals that subtle changes to the cycloalkyl ring size and the introduction of linkers can profoundly impact biological activity, shifting the compound's potential from an anti-inflammatory precursor to an anticancer or antimicrobial agent.[\[10\]](#)

The key takeaways for drug development professionals are:

- Ring size is a critical determinant of activity and conformation. Expanding to a cyclohexane ring generally increases lipophilicity, while contracting to a cyclopropane ring introduces rigidity and potential toxicity concerns.[\[13\]](#)
- Conformational flexibility, introduced by a methylene spacer, can unlock new biological activities by allowing the molecule to adopt different orientations in a binding site.[\[10\]](#)
- A thorough understanding of synthetic routes is essential for generating a diverse library of analogs for comprehensive SAR studies.

Future research should focus on a systematic exploration of substituents on the phenyl ring and the synthesis of conformationally constrained analogs to further refine the SAR and develop compounds with enhanced potency and selectivity for specific biological targets.

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